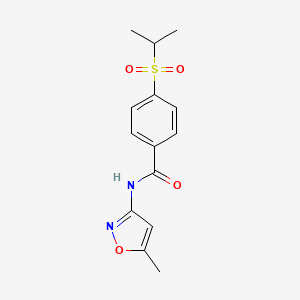![molecular formula C19H23N5O3 B6418324 8-(3-butoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 1021211-49-3](/img/structure/B6418324.png)
8-(3-butoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine, a purine base found in most human body tissues and fluids, is a precursor for human and animal medications . Several stimulants are derived from xanthine, including caffeine and theophylline .
Synthesis Analysis
The synthesis of purine derivatives is complex and involves multiple steps. For instance, xanthine is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase .Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a purine ring system. In the case of xanthine, it has the systematic name 3,7-dihydropurine-2,6-dione .Chemical Reactions Analysis
Purine metabolism involves the synthesis and breakdown of purines present in many organisms . Xanthine, for example, is a product on the pathway of purine degradation .Physical And Chemical Properties Analysis
Xanthine, as an example, is a white solid that decomposes upon melting. It has a molar mass of 152.11 g/mol and is soluble in water .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(3-butoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-5-11-27-14-8-6-7-13(12-14)23-9-10-24-15-16(20-18(23)24)21(2)19(26)22(3)17(15)25/h6-8,12H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIGLAVPHOOIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6418245.png)
![N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6418251.png)
![N-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6418259.png)
![8-(5-chloro-2-hydroxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418265.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-7-[(4-methoxyphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418278.png)
![9-[(3-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418285.png)
![1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418290.png)
![8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418291.png)
![1-(3,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6418298.png)
![8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6418317.png)
![9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418325.png)
![9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418334.png)

